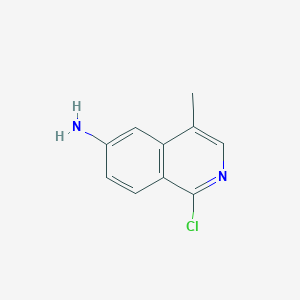

1-Chloro-4-methylisoquinolin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Chloro-4-methylisoquinolin-6-amine is a chemical compound with the CAS Number: 1892997-21-5 . It is a powder with a molecular weight of 192.65 .

Molecular Structure Analysis

The InChI Code for 1-Chloro-4-methylisoquinolin-6-amine is 1S/C10H9ClN2/c1-6-5-13-10 (11)8-3-2-7 (12)4-9 (6)8/h2-5H,12H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

1-Chloro-4-methylisoquinolin-6-amine is a powder that is stored at room temperature . Amines, in general, can form intermolecular hydrogen bonds due to the polar nature of primary and secondary amines .Scientific Research Applications

Medicinal Chemistry

“1-Chloro-4-methylisoquinolin-6-amine” belongs to the class of isoquinolines, which are known to have various applications in medicinal chemistry. Isoquinoline alkaloids, for instance, exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders . The compound could potentially be used in the design and synthesis of new drugs.

Synthetic Organic Chemistry

This compound could be used in synthetic organic chemistry, particularly in the synthesis of amines. Amines are fundamental in organic chemistry and biochemistry, and they are often used in the production of pharmaceuticals, polymers, dyes, and more. The compound’s structure suggests it could be involved in reactions such as the Gabriel Synthesis, a method used to synthesize primary amines .

Pharmaceutical Research

The compound could be used in pharmaceutical testing as a reference standard. Reference standards are used to ensure the accuracy of analytical methods and the quality of pharmaceutical products .

Environmental Science

In environmental science, the compound could potentially be used in studies related to amine protection and deprotection. These processes are important in the synthesis of various chemicals and could have implications for environmental chemistry .

Biochemistry

In biochemistry, “1-Chloro-4-methylisoquinolin-6-amine” could potentially be used in studies related to reactions at the benzylic position. These reactions are fundamental in organic chemistry and have implications for the synthesis of various bioactive compounds .

Safety and Hazards

The safety information for 1-Chloro-4-methylisoquinolin-6-amine indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction . The precautionary statements include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Mechanism of Action

Target of Action

It is known that quinoline derivatives, which this compound is a part of, often target bacterial dna gyrase and topoisomerase iv enzymes .

Mode of Action

Quinoline derivatives are known to form a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, blocking bacterial dna supercoiling .

Biochemical Pathways

Quinoline derivatives, however, are known to interfere with DNA synthesis in bacteria, disrupting their growth and proliferation .

Result of Action

Quinoline derivatives are known to have antimicrobial properties, suggesting that this compound may also exhibit similar effects .

Action Environment

It is known that the efficacy of quinoline derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .

properties

IUPAC Name |

1-chloro-4-methylisoquinolin-6-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-5-13-10(11)8-3-2-7(12)4-9(6)8/h2-5H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYOEBNDOCHYMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C2=C1C=C(C=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-methylisoquinolin-6-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Tert-butylphenyl)methylsulfanyl]-4-methyl-5-thiophen-2-yl-1,2,4-triazole](/img/structure/B2788516.png)

![2-[(3,4-Dichlorophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one](/img/structure/B2788518.png)

![N-[2-(2,2-Difluoro-1,3-benzodioxol-5-yl)ethyl]prop-2-enamide](/img/structure/B2788520.png)

![2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2788522.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2,4-dimethoxyphenyl)urea](/img/structure/B2788526.png)

![N-cyclohexyl-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2788537.png)

![2,4-dimethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2788539.png)